molecular formula C16H9N3 B119307 6-Cyano-2-(4-cyanophenyl)indole CAS No. 28719-00-8

6-Cyano-2-(4-cyanophenyl)indole

Cat. No.: B119307
CAS No.: 28719-00-8
M. Wt: 243.26 g/mol
InChI Key: YZFPEVUESUWHSC-UHFFFAOYSA-N
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Description

6-Cyano-2-(4-cyanophenyl)indole: is an organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyano-2-(4-cyanophenyl)indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanobenzaldehyde with indole-6-carbonitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Cyano-2-(4-cyanophenyl)indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry: 6-Cyano-2-(4-cyanophenyl)indole is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It is used in the development of new therapeutic agents.

Medicine: The compound is investigated for its potential use in drug development. Its indole core structure is a common motif in many biologically active compounds, making it a valuable scaffold for designing new drugs.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.

Comparison with Similar Compounds

  • 2-(4-Cyanophenyl)-1H-indole-3-carbonitrile
  • 2-(4-Cyanophenyl)-1H-indole-5-carbonitrile
  • 2-(4-Cyanophenyl)-1H-indole-7-carbonitrile

Comparison: 6-Cyano-2-(4-cyanophenyl)indole is unique due to the position of the nitrile group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity. For instance, the 6-carbonitrile derivative may exhibit different binding affinities to biological targets compared to the 3-, 5-, or 7-carbonitrile derivatives. This uniqueness makes it a valuable compound for specific applications where other derivatives may not be as effective.

Properties

IUPAC Name

2-(4-cyanophenyl)-1H-indole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3/c17-9-11-1-4-13(5-2-11)16-8-14-6-3-12(10-18)7-15(14)19-16/h1-8,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFPEVUESUWHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC3=C(N2)C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60499113
Record name 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28719-00-8
Record name 2-(4-Cyanophenyl)-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60499113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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